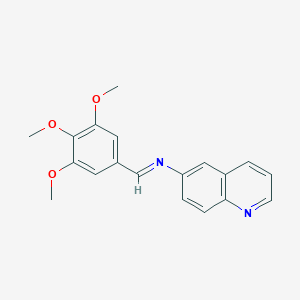![molecular formula C22H16ClNOS B418202 N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide CAS No. 332381-25-6](/img/structure/B418202.png)
N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Chlorination and Methylation: Introduction of the chloro and methyl groups can be done using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with 2-phenylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene core.
Reduction: Reduced forms of the compound, potentially altering the carboxamide group.
Substitution: Substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-methylbenzothiophene.
Carboxamide Derivatives: Compounds like N-phenylbenzamide and N-(2-chlorophenyl)benzamide.
Uniqueness
N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, methyl, and carboxamide groups, along with the benzothiophene core, gives it distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
332381-25-6 |
|---|---|
Molekularformel |
C22H16ClNOS |
Molekulargewicht |
377.9g/mol |
IUPAC-Name |
3-chloro-6-methyl-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H16ClNOS/c1-14-11-12-17-19(13-14)26-21(20(17)23)22(25)24-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,25) |
InChI-Schlüssel |
ROPFONRROIAMKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B418121.png)
![5-{2-nitrophenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B418122.png)
![4-(2-Nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B418125.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B418127.png)
![N-{[5-(4-chloro-3-methylphenyl)-2-furyl]methylene}-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B418128.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B418129.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B418132.png)
![3-amino-N-(2-ethyl-6-methylphenyl)-4-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418133.png)
![3-amino-N-(2-ethyl-6-methylphenyl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418136.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B418138.png)
![3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418140.png)
![3-amino-4-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418141.png)
